Ethyl acrylate

Beschreibung

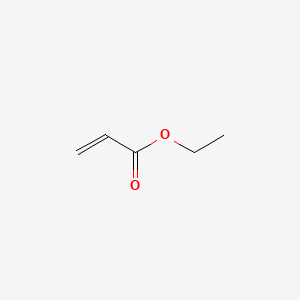

This compound is an enoate ester.

Exposure to this compound is primarily occupational. Acute (short-term) exposure of workers to this compound vapors has been reported to cause drowsiness, lethargy, headache, nausea, convulsions, and respiratory and gastrointestinal irritation. Noncancerous lesions and inflammation of the nasal mucosa and depressed body weight gain have been observed in rats and mice exposed by inhalation for a chronic (long-term) duration. Human studies on occupational exposure to this compound/methyl methacrylate have suggested a relationship between exposure to the chemical(s) and colorectal cancer, but the evidence is conflicting and inconclusive. In a study by the National Toxicology Program (NTP), increased incidences of squamous cell papillomas and carcinomas of the forestomach were observed in rats and mice exposed via gavage (experimentally placing the chemical in the stomach). However, the NTP recently determined that these data were not relevant to human carcinogenicity and removed this compound from its list of carcinogens. EPA has classified this compound as a Group B2, probable human carcinogen, but has not developed a potency estimate to quantify risk by inhalation.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-5(6)7-4-2/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGUQPWFLRLWPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2, Array | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-32-1 | |

| Record name | Ethyl acrylate polymers | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4020583 | |

| Record name | Ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl acrylate, stabilized appears as a clear colorless liquid with an acrid odor. Flash point 60 °F. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Auto ignition temperature 721 °F (383 °C) (NTP). Less dense than water. Vapors heavier than air. Used to make paints and plastics., Liquid, Colorless liquid with an acrid odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colourless mobile liquid; lachrymator/intense, harsh, fruity aroma, Colorless liquid with an acrid odor. | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl acrylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033978 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acrylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1350/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/259 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

211.6 °F at 760 mmHg (NTP, 1992), 99.4 °C, 99.00 to 100.00 °C. @ 760.00 mm Hg, 99 °C, 211 °F | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acrylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033978 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/259 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

48 °F (NTP, 1992), 50 °F (10 °C) (open cup), 60 °F (open cup), 9 °C c.c., 48 °F | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/259 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 to 50 mg/mL at 70 °F (NTP, 1992), Slightly soluble in dimethyl sulfoxide; soluble in chloroform; miscible in ethanol, ethyl ether, Soluble in alcohol and ether, 2% (wt/vol) in water at 20 °C, 1.5 parts by wt (of the formula wt)/100 parts by wt of water, In water, 15,000 mg/L at 25 °C (1.50 g/100 g), 15 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.5, Soluble in ether and oils; Slightly soluble water, Soluble (in ethanol), 2% | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acrylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033978 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acrylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1350/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Ethyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.923 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9234 g/cu cm at 20 °C, Liquid heat capacity = 0.453 BTU/lb-F at 70 °F; Liquid thermal conductivity = 10149 BTU-in/hr-sq ft-F at 70 °C; Saturated vapor density = 0.01011 lb/cu ft at 70 °F; Ideal gas heat capacity = 0.272 BTU/lb-F at 75 °F, Bulk density: 7.6 lb/gal at 20 °C, Relative density (water = 1): 0.92, 0.916-0.919, 0.92 | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl acrylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1350/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/259 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.45 (Air = 1), Relative vapor density (air = 1): 3.45, 3.45 | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/259 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

29.3 mmHg at 68 °F ; 40 mmHg at 79 °F (NTP, 1992), 29.0 [mmHg], 38.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.9, 29 mmHg | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/259 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Water: 0.05% by wt (max), acrylic acid: 0.005% by wt (max) | |

| Record name | Ethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Clear liquid | |

CAS No. |

140-88-5, 9003-32-1, 87605-70-7 | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyethylacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-((dihydro-5-(2-hydroxyethyl)-2,4,6-trioxo-1,3,5-triazine-1,3(2H,4H)-diyl)di-2,1-ethanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087605707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL ACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl acrylate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/ethyl-acrylate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 2-Propenoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71E6178C9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acrylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033978 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/259 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid, ethyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/ATAAE60.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-96.2 °F (NTP, 1992), -71.2 °C, Specific heat at -60 °C: 0.442 cal/g/deg C; MP: 20 °C at 39.2 mm Hg (polymerizes on distillation); azeotropes: 45% water = BP 81 °C; 56.8% ethanol = BP 76 °C, -71 °C, -96 °F | |

| Record name | ETHYL ACRYLATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/666 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/193 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl acrylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033978 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0267 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/259 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl acrylate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0261.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Ethyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Ethyl Acrylate

This compound (EA) is an organic compound and the ethyl ester of acrylic acid.[1][2] It is a colorless liquid with a characteristic sharp, acrid odor.[1][2][3] As a key monomer, this compound is fundamental in the synthesis of a wide array of polymers and copolymers.[4][5][6] These polymers find extensive use in the production of paints, coatings, adhesives, textiles, and plastics.[1][5][7] Its bifunctional nature, possessing both a vinyl group and an ester, allows for a versatile range of chemical reactions, most notably polymerization.

Molecular and Chemical Identity

A clear understanding of the fundamental identifiers of this compound is crucial for any researcher.

| Identifier | Value | Source |

| IUPAC Name | ethyl prop-2-enoate | [5][8] |

| Synonyms | Acrylic acid ethyl ester, Ethyl 2-propenoate | [8][9][10] |

| CAS Number | 140-88-5 | [9] |

| Molecular Formula | C₅H₈O₂ | [1][2] |

| Molecular Weight | 100.12 g/mol | [1][2][3][6][8] |

| Chemical Structure | CH₂=CHCOOC₂H₅ | [1][2] |

Physicochemical Properties: A Quantitative Overview

The physical properties of this compound dictate its behavior in various experimental and industrial settings. These parameters are essential for process design, safety assessments, and formulation development.

Key Physical Constants

| Property | Value | Conditions | Source |

| Appearance | Colorless liquid | Standard | [1][3][9] |

| Odor | Acrid, pungent | Standard | [1][3][9] |

| Boiling Point | 99.4 °C (210.9 °F) | 760 mmHg | [1] |

| Melting Point | -71 °C (-96 °F) | - | [1] |

| Density | 0.9405 g/mL | 20 °C | [1] |

| Solubility in Water | 1.5 g/100 mL | 20 °C | [1] |

| Solubility in Organic Solvents | Miscible with alcohols, ethers, and most organic solvents | - | [7][11] |

| Vapor Pressure | 29 mmHg | 20 °C | [1] |

| Vapor Density | 3.45 (Air = 1) | - | [12][13] |

| Refractive Index (n_D) | 1.404 | 20 °C | [4][13] |

| Viscosity | 0.57 mPa·s | 20 °C | [4] |

| Heat of Polymerization | 655 kJ/kg | - | [4] |

| Octanol/Water Partition Coefficient (log P) | 1.18 | 25 °C | [14][15] |

Safety-Related Properties

| Property | Value | Source |

| Flash Point | 9 °C (48 °F) (closed cup) | [9][14][16] |

| Autoignition Temperature | 372 °C (702 °F) | [4][15] |

| Explosive Limits in Air | 1.4% - 14% by volume | [1][9][16] |

Reactivity and Polymerization

The chemical behavior of this compound is dominated by the reactivity of its carbon-carbon double bond. This makes it highly susceptible to polymerization, a reaction that is both its most useful and most hazardous characteristic.

Spontaneous Polymerization

This compound can polymerize spontaneously, a reaction that is accelerated by heat, light, and the presence of peroxides.[9][13] This polymerization is exothermic and can become explosive if not controlled, especially in a sealed container which may rupture violently.[3][12]

To prevent unintended polymerization during storage and transport, this compound is typically stabilized with an inhibitor, such as hydroquinone or its monomethyl ether (MEHQ).[2][17] It is crucial to store stabilized this compound under air, as oxygen is required for the inhibitor to function effectively.[4] Storage under an inert atmosphere will render the inhibitor useless and can lead to a hazardous situation.[4]

Controlled Polymerization

In a controlled setting, the polymerization of this compound is a powerful tool for creating a vast range of materials. It can undergo both homopolymerization and copolymerization with a wide variety of other monomers.[1][4]

Common Comonomers:

-

Acrylic acid and its salts

-

Other acrylates and methacrylates

-

Acrylonitrile

-

Styrene

-

Vinyl acetate

-

Vinyl chloride

-

Butadiene

The properties of the resulting polymer, such as hardness, flexibility, and adhesion, can be precisely tuned by the choice of comonomers and the polymerization conditions.[18] For instance, copolymerization with softer monomers like butyl acrylate can be used to achieve a desired level of hardness in the final product.[18]

Other Chemical Reactions

Besides polymerization, the double bond in this compound can participate in various addition reactions. The ester group can also undergo hydrolysis.

Workflow for Handling and Initiating Controlled Polymerization:

Caption: A generalized workflow for conducting a controlled polymerization of this compound.

Spectroscopic Data for Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound.

| Spectroscopic Technique | Key Features |

| Infrared (IR) Spectroscopy | Strong absorption bands are expected around 1730 cm⁻¹ (C=O stretch of the ester), 1635 cm⁻¹ (C=C stretch of the alkene), and 1180 cm⁻¹ (C-O stretch). |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Characteristic signals include a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and a multiplet system for the three vinyl protons. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Resonances for the carbonyl carbon, the two vinyl carbons, and the two carbons of the ethyl group will be present in distinct regions of the spectrum. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) will be observed at m/z = 100. Common fragmentation patterns involve the loss of the ethoxy group or the entire ester functionality. |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

GHS Classification: [1]

-

Flammable Liquid: Category 2

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 4

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 2A

-

Skin Sensitization: Category 1

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)

-

Carcinogenicity: Category 2B (Suspected human carcinogen)

Handling and Storage:

-

Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[4][7]

-

Containers should be kept tightly closed.

-

Ensure the presence of an inhibitor and oxygen for stable storage.[4]

-

Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

In case of a spill, isolate the area and use appropriate absorbent materials.

Health Effects:

-

Inhalation: Can cause irritation of the respiratory tract, headache, and nausea.[12][19]

-

Skin Contact: Causes skin irritation and may lead to sensitization upon repeated contact.[9][20]

-

Ingestion: Harmful if swallowed.[20]

Applications in Research and Development

The versatile reactivity of this compound makes it a valuable monomer in the development of novel materials.

-

Drug Delivery: Copolymers containing this compound can be designed to form nanoparticles or hydrogels for controlled drug release. The ester group can be hydrolyzed under physiological conditions, providing a mechanism for drug liberation.

-

Biomaterials: Its ability to form biocompatible polymers makes it a candidate for use in medical devices and tissue engineering scaffolds.

-

Specialty Polymers: Researchers utilize this compound to synthesize polymers with specific properties, such as pressure-sensitive adhesives for medical applications or coatings with enhanced weather resistance for scientific instrumentation.[5][18]

Logical Relationship of Properties to Applications:

Caption: Interrelation of this compound's core properties and its primary applications.

Conclusion

This compound is a cornerstone monomer with a well-defined set of chemical and physical properties. A thorough understanding of these characteristics, particularly its reactivity and safety profile, is paramount for its effective and safe utilization in research, development, and industrial applications. This guide serves as a foundational resource to empower scientists and professionals in their work with this versatile chemical.

References

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

International Programme on Chemical Safety. (2003). ICSC 0267 - this compound. Retrieved from [Link]

-

Synthomer. (2020). This compound STABILIZED. Retrieved from [Link]

-

Aditya Dye Chem. (n.d.). This compound (EA). Retrieved from [Link]

-

Gantrade Corporation. (n.d.). This compound Uses & FAQ. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). This compound - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

-

Cedre. (n.d.). This compound - Chemical Response Guide. Retrieved from [Link]

-

Merck Index. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound | C5H8O2 | CID 8821. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - this compound. Retrieved from [Link]

-

Alpha Chemical Co. (2023). This compound: Properties, Uses, and Benefits. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). This compound. Retrieved from [Link]

-

Basic Acrylic Monomer Manufacturers, Inc. (n.d.). This compound (EA). Retrieved from [Link]

-

KH Chemicals. (n.d.). This compound. Retrieved from [Link]

-

Biostring. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 140-88-5 [chemicalbook.com]

- 3. This compound | C5H8O2 | CID 8821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synthomer.com [synthomer.com]

- 5. adityadyechem.com [adityadyechem.com]

- 6. alphachem.biz [alphachem.biz]

- 7. solventis.net [solventis.net]

- 8. This compound | C5H8O2 | CID 8821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ICSC 0267 - this compound [chemicalsafety.ilo.org]

- 10. This compound - KH Chemicals [khchemicals.com]

- 11. servochem.com [servochem.com]

- 12. This compound, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. This compound [drugfuture.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. This compound (EA) — Basic Acrylic Monomer Manufacturers, Inc. [bamm.net]

- 16. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 17. restoredcdc.org [restoredcdc.org]

- 18. gantrade.com [gantrade.com]

- 19. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 20. wwz.cedre.fr [wwz.cedre.fr]

Unraveling the Enigma: A Technical Guide to the Thermal Self-Initiation of Ethyl Acrylate

For Immediate Distribution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The spontaneous thermal polymerization of ethyl acrylate in the absence of external initiators is a phenomenon of significant industrial and academic importance. It is crucial for producing low-molecular-weight acrylic resins for coatings and adhesives, yet it also poses safety and handling challenges. A thorough understanding of the self-initiation mechanism is paramount for process control, safety, and the rational design of polymers. This guide provides a comprehensive exploration of the core mechanisms governing the thermal self-initiation of this compound, synthesizing decades of theoretical and experimental research. We will dissect the prevailing mechanistic theories, present the corroborating experimental evidence, and detail the analytical protocols required for rigorous investigation. This document serves as a definitive resource for professionals seeking to master the intricacies of this complex reaction.

Introduction: The Phenomenon of Spontaneous Polymerization

High-temperature polymerization of acrylate monomers (typically above 120°C) can proceed efficiently without the addition of conventional radical initiators like peroxides or azo compounds.[1][2][3] This "self-initiated" process is not only a cost-effective and cleaner method for synthesizing low-molecular-weight polymers but also a complex mechanistic puzzle.[2] Early investigations into vinyl monomer polymerization proposed two primary models for self-initiation: the Mayo mechanism, dominant for styrene, and the Flory mechanism for monomers less prone to Diels-Alder reactions.[4] For this compound, a wealth of computational and experimental data now points towards a process rooted in the formation of diradical intermediates, a pathway more aligned with the Flory model.[4][5]

This guide will provide a detailed examination of the currently accepted mechanism, which involves three key stages:

-

Diradical Formation: The initial interaction of two this compound monomers to form a diradical species.

-

Intersystem Crossing: The transition of the initially formed singlet diradical to a more stable triplet state.

-

Monoradical Generation: The abstraction of a hydrogen atom from the triplet diradical by a third monomer molecule, producing the two monoradicals that initiate polymerization.

Deconstructing the Initiation Mechanism: A Tale of Two Theories

While historically both the Mayo and Flory mechanisms were considered, modern evidence has decisively favored a diradical pathway for acrylates.

The Inapplicability of the Mayo (Diels-Alder) Mechanism

The Mayo mechanism, which successfully explains the self-initiation of styrene, posits the formation of a Diels-Alder adduct from two monomer units. This adduct then reacts with a third monomer to generate monoradicals.[4] In the case of this compound, the monomer can act as both a diene and a dienophile. However, computational studies using Density Functional Theory (DFT) have shown that the energy barrier for the [4+2] cycloaddition of this compound to form the corresponding dihydropyran dimer (a key intermediate in the Mayo pathway) is kinetically unfavorable.[6] Furthermore, extensive experimental analysis of thermally polymerized this compound samples by mass spectrometry has failed to detect the presence of these Diels-Alder adducts, providing strong evidence against this mechanism being a significant contributor to initiation.[4][5]

The Prevailing Flory-type Diradical Mechanism

The most supported mechanism for this compound self-initiation involves the formation of diradical species.[4][7] This multi-step process, elucidated primarily through DFT calculations, provides a low-energy pathway for the generation of initiating radicals.[6]

Step 1: Formation of a Singlet Diradical Two this compound monomers undergo a non-concerted [2+2] cycloaddition. This proceeds through a singlet diradical transition state to form a singlet cyclobutane diradical intermediate.[4][6]

Step 2: Intersystem Crossing to a Triplet Diradical The singlet diradical is relatively unstable. It can undergo intersystem crossing—a spin-forbidden but thermally accessible process—to form a more stable triplet diradical intermediate. This triplet species has a longer lifetime, making subsequent reactions more probable.[4][7] This intersystem crossing step is often the rate-limiting reaction in the overall initiation sequence.[4]

Step 3: Monoradical Generation via Hydrogen Abstraction The crucial step that generates chain-initiating species is the reaction of the triplet diradical with a third this compound monomer. A low-energy pathway involves the abstraction of a hydrogen atom by the third monomer from the triplet diradical.[4][6] This results in the formation of two distinct monoradicals: one with the mass of a single monomer unit and another with the mass of a dimer. These are the species that proceed to initiate polymer chain growth.[4]

The overall reaction is considered second-order with respect to the monomer, as it involves the interaction of three monomer molecules to produce the initiating radicals.[4][8]

Computational and Kinetic Data

DFT calculations have been instrumental in mapping the potential energy surfaces of the self-initiation reactions, providing quantitative data on the transition states and intermediates.

Table 1: Calculated Energy Barriers and Structural Data for Key Steps in this compound Self-Initiation (Data synthesized from DFT B3LYP/6-31G level calculations)*

| Reaction Step | Parameter | Value | Reference |

| Diels-Alder Formation | Energy Barrier (ΔG‡) | ~150-160 kJ/mol | |

| Singlet Diradical Formation | Energy Barrier (ΔG‡) | ~130-140 kJ/mol | [6] |

| C-C Forming Bond Length (TS) | ~2.2-2.3 Å | [9] | |

| Monoradical Generation | Energy Barrier (ΔG‡) | ~50-60 kJ/mol | [4] |

Note: Exact values can vary based on the computational model and basis set used.

While direct experimental kinetic parameters for this compound self-initiation are scarce, studies on the closely related n-butyl acrylate provide valuable analogous data. These are typically determined by tracking monomer conversion over time at various temperatures and fitting the data to a mechanistic model.[8]

Table 2: Experimentally-Derived Kinetic Parameters for Thermal Self-Initiation of n-Butyl Acrylate

| Parameter | Value | Unit | Reference |

| Reaction Order | 2.08 ± 0.28 | - | [8] |

| Activation Energy (Ea) | 1.65 x 10⁵ ± 0.05 x 10⁵ | J/mol | [8] |

| Frequency Factor (Z) | 5.15 x 10⁶ ± 4.29 x 10⁶ | M⁻¹s⁻¹ | [8] |

Experimental Verification: Methodologies and Protocols

Validating the proposed mechanism requires a suite of sophisticated analytical techniques to identify intermediates and characterize the final polymer. This section outlines the essential experimental workflows.

Monomer Purification

Commercial this compound contains inhibitors (e.g., hydroquinone monomethyl ether) to prevent premature polymerization during storage.[3] These must be removed immediately before experimentation.

Protocol: Inhibitor Removal

-

Prepare Column: Pack a chromatography column with activated basic alumina (approx. 10 g of alumina per 100 mL of monomer).[10][11]

-

Elution: Pass the neat this compound monomer through the alumina column under gravity.[12]

-

Collection: Collect the purified, inhibitor-free monomer in a flask suitable for the subsequent reaction.

-

Immediate Use: The purified monomer is highly reactive and should be used immediately. Do not store uninhibited monomer.[11]

Bulk Thermal Polymerization

The core experiment involves heating the purified monomer under controlled conditions.

Protocol: Bulk Polymerization

-

Reactor Setup: Charge a suitable reactor (e.g., a Schlenk flask or a stainless steel batch reactor) with a known quantity of purified this compound.[1]

-

Inert Atmosphere: De-gas the monomer by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes to remove dissolved oxygen, which can interfere with radical polymerization.[13]

-

Heating: Place the sealed reactor in a pre-heated oil bath or heating mantle set to the desired reaction temperature (e.g., 160°C).[1]

-

Sampling: If monitoring kinetics, withdraw small aliquots of the reaction mixture at predetermined time intervals using a nitrogen-purged syringe. Quench the reaction in the aliquot by rapid cooling and dilution.

-

Termination: After the desired reaction time, terminate the bulk polymerization by rapidly cooling the reactor in an ice bath.

Analysis of Monomer Conversion

Determining the extent of reaction is crucial for kinetic studies.

-

Gravimetry: A simple method involves taking a weighed sample of the reaction mixture, evaporating the volatile unreacted monomer under vacuum, and weighing the remaining non-volatile polymer.[14]

-

¹H NMR Spectroscopy: Compare the integration of the vinyl proton signals of the monomer (typically δ 5.8–6.5 ppm) to a stable internal standard or to the broad polymer backbone signals (typically δ 1.5–2.5 ppm).[14]

-

FT-NIR Spectroscopy: This in-line technique can monitor the reaction in real-time by tracking the disappearance of the first overtone of the olefinic C-H stretching vibration around 6166 cm⁻¹.[15][16]

Polymer Characterization

A. Gel Permeation Chromatography (GPC/SEC)

GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the resulting polymer.

Protocol: GPC Analysis

-

Sample Preparation: Dissolve a small amount of the polymer (e.g., 2-5 mg) in a suitable solvent like tetrahydrofuran (THF) to a final concentration of ~2-5 mg/mL. Filter the solution through a 0.2–0.45 µm syringe filter.

-

Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a series of polystyrene-divinylbenzene columns (e.g., Styragel) suitable for the expected molecular weight range.[17]

-

Mobile Phase: Use THF as the mobile phase at a typical flow rate of 1.0 mL/min.

-

Calibration: Calibrate the system using narrow-PDI polystyrene or poly(methyl methacrylate) standards.[18] Results for poly(this compound) will be relative to these standards.

B. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a powerful "soft ionization" technique that is exceptionally well-suited for identifying polymer end-groups and confirming the masses of the initiating species predicted by the diradical mechanism.[19]

Protocol: MALDI-TOF MS Analysis

-

Matrix Solution: Prepare a solution of a suitable matrix, such as trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB), in a solvent like THF or chloroform (e.g., 20-40 mg/mL).[19][20]

-

Analyte Solution: Prepare a dilute solution of the poly(this compound) sample in THF (e.g., 1-10 mg/mL).[19]

-

Cationizing Agent: Add a salt, such as sodium iodide or sodium trifluoroacetate, to promote the formation of single-charged polymer ions.[19]

-

Sample Spotting: Mix the analyte, matrix, and salt solutions. Spot a small volume (e.g., 0.5-1.0 µL) of the mixture onto the MALDI target plate and allow it to air dry completely.[19][20]

-

Data Acquisition: Acquire the mass spectrum in reflectron mode. The resulting spectrum will show a distribution of peaks, where the mass of each peak corresponds to the initiator fragment mass plus n times the monomer repeat unit mass plus the cation mass.

Conclusion and Future Outlook

The thermal self-initiation of this compound is a complex yet well-elucidated process, governed by a Flory-type diradical mechanism. First-principles calculations have been indispensable in mapping out the reaction pathway, from the initial formation of a singlet diradical to the generation of chain-starting monoradicals via a triplet intermediate. This theoretical framework is strongly supported by experimental evidence, particularly from mass spectrometry, which has confirmed the presence of the predicted initiating species in the resulting polymer.

For researchers and development professionals, a firm grasp of this mechanism is not merely academic. It informs critical decisions regarding the high-temperature production of acrylic resins, ensuring process safety by understanding the potential for runaway reactions, and enabling the targeted synthesis of polymers with specific molecular weights and low levels of initiator-derived impurities. The detailed experimental protocols provided herein offer a self-validating system for the rigorous investigation of this and related polymerization phenomena. Future research may focus on the influence of solvent effects and trace impurities on the initiation kinetics, further refining our predictive models and expanding the capabilities of initiator-free polymerization.

References

-

MALDI-LID-ToF/ToF analysis of statistical and diblock polyacrylate copolymers. Polymer Chemistry, Royal Society of Chemistry. Available at: [Link]

-

Self-initiation mechanism in spontaneous thermal polymerization of ethyl and n-butyl acrylate: a theoretical study. Semantic Scholar. Available at: [Link]

-

Before you start & General information If you have not received MALDI training, email Jim Windeck There is a good, eas. McNeil Group. Available at: [Link]

-

Self-Initiation Mechanism in Spontaneous Thermal Polymerization of Ethyl and n-Butyl Acrylate: A Theoretical Study. Request PDF. Available at: [Link]

-

MALDI-TOF Sample Preparation. University of Illinois Urbana-Champaign. Available at: [Link]

-

Experimental and Mechanistic Modeling Study of Self-Initiated High-Temperature Polymerization of this compound. Request PDF. Available at: [Link]

-

How to remove monomethyl ether hydroquinone inhibitor from 2-hydroxythis compound monomer using basic alumina? Reddit. Available at: [Link]

-

Electronic Supplementary Information - A simple one-step sonochemical route towards functional hairy polymer nanoparticles. Royal Society of Chemistry. Available at: [Link]

-